Methyl 3-(4-bromophenyl)propanoate
Overview
Description
Methyl 3-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H11BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and research applications.
Preparation Methods
Methyl 3-(4-bromophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(4-bromophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Methyl 3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups. Common reagents for these reactions include sodium hydroxide, ammonia, and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(4-bromophenyl)propanol, while reduction with LiAlH4 produces 3-(4-bromophenyl)propan-1-ol .
Scientific Research Applications
Methyl 3-(4-bromophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)propanoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation into various products. The molecular targets and pathways involved in these reactions vary based on the enzyme and the specific reaction conditions .
Comparison with Similar Compounds
Methyl 3-(4-bromophenyl)propanoate can be compared with other similar compounds such as:
Methyl 3-(3-bromophenyl)propanoate: Similar in structure but with the bromine atom at the 3-position instead of the 4-position.
Methyl 3-(4-chlorophenyl)propanoate: Similar in structure but with a chlorine atom instead of a bromine atom.
Methyl 3-(4-fluorophenyl)propanoate: Similar in structure but with a fluorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the bromine atom at the 4-position .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPYNBFWCSTPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466213 | |
Record name | methyl 3-(4-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75567-84-9 | |
Record name | methyl 3-(4-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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